![molecular formula C11H6ClN3O4S B12567925 2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine CAS No. 192825-41-5](/img/structure/B12567925.png)
2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine is an organic compound that features a pyridine ring substituted with a 3-chlorophenylsulfanyl group and two nitro groups at the 3 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine typically involves the following steps:
Nitration of Pyridine: Pyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Formation of 3-Chlorophenylsulfanyl Group: The 3-chlorophenylsulfanyl group is introduced via a nucleophilic substitution reaction. This involves reacting 3-chlorothiophenol with a suitable leaving group on the pyridine ring, such as a halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of Catalysts: Employing catalysts to increase reaction efficiency and reduce production costs.
Purification: Utilizing techniques such as recrystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors or conductive polymers.
Biological Studies: It can be used in studies investigating the biological activity of nitroaromatic compounds and their derivatives.
作用机制
The mechanism of action of 2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-[(4-Chlorophenyl)sulfanyl]-3,5-dinitropyridine: Similar structure but with a chlorine atom at the 4-position of the phenyl ring.
2-[(3-Bromophenyl)sulfanyl]-3,5-dinitropyridine: Similar structure but with a bromine atom instead of chlorine.
2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitrobenzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine is unique due to the presence of both the 3-chlorophenylsulfanyl group and the two nitro groups on the pyridine ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications.
属性
CAS 编号 |
192825-41-5 |
|---|---|
分子式 |
C11H6ClN3O4S |
分子量 |
311.70 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)sulfanyl-3,5-dinitropyridine |
InChI |
InChI=1S/C11H6ClN3O4S/c12-7-2-1-3-9(4-7)20-11-10(15(18)19)5-8(6-13-11)14(16)17/h1-6H |
InChI 键 |
QNWXOIMAUOCDTI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)SC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine](/img/structure/B12567856.png)
![3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B12567857.png)
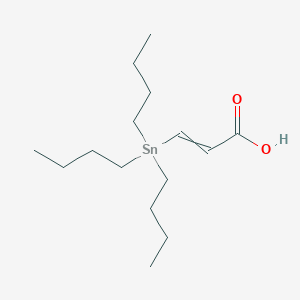
![Methanone, bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12567866.png)
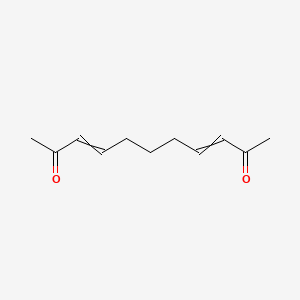
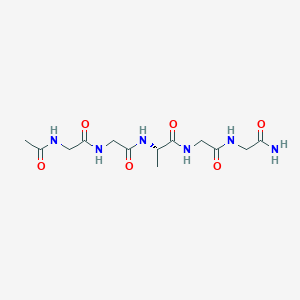
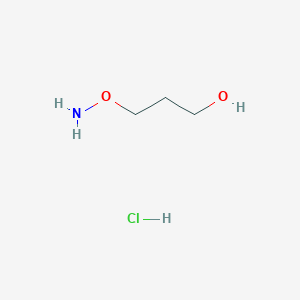

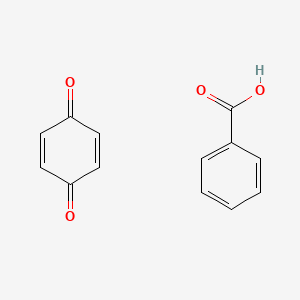
![1-(Butylamino)-3-[2-(ethenyloxy)ethoxy]propan-2-ol](/img/structure/B12567898.png)
![2-(3-Bromo-but-3-enyl)-[1,3]dioxolane](/img/structure/B12567904.png)
![3(2H)-Pyridinone, 1,6-dihydro-4-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12567909.png)
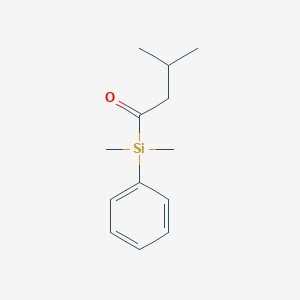
![N-[1-(Octadecyloxy)-4-(2H-tetrazol-5-yl)butan-2-yl]acetamide](/img/structure/B12567918.png)
